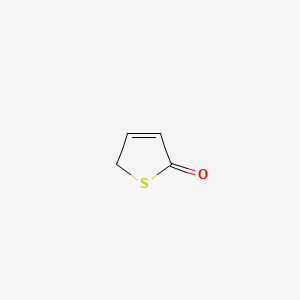
2,5-Dimethoxythiophene
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxythiophene consists of a thiophene ring with two methoxy groups attached at the 2nd and 5th positions . The InChI code for this compound is 1S/C6H9O2S/c1-7-5-3-4-6 (8-2)9-5/h3-4,9H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that thiophene compounds undergo various electrophilic substitution reactions .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 207.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It also has a molar refractivity of 38.0±0.3 cm3 .Scientific Research Applications
Electrophilic Substitution Reactions
2,5-Dimethoxythiophen, prepared from 2,5-di-iodothiophen, undergoes various electrophilic substitution reactions. However, it is susceptible to ring opening when exposed to mineral acid and decomposes in the presence of butyl-lithium. These reactions make it an interesting subject for studying organic chemistry and reaction mechanisms (Barker, Huddleston, & Shutler, 1975).
Metallation and Ring-opening Reactions
2,5-Dimethoxythiophen is known to be metallated in the β-position by butyl-lithium, forming 2,5-dimethoxy-3-thienyl-lithium. This compound then undergoes ring-opening reactions. The study of these reactions is crucial in understanding the chemistry of thiophenes and their derivatives (Hallberg, Frejd, & Gronowitz, 1980).
Synthesis of Poly(3,4-dimethoxythiophene)
Poly(3,4-dimethoxythiophene) was synthesized through anodic oxidation of 3,4-dimethoxythiophene. The resultant material exhibited interesting properties like high conductivity and stretchability, making it of potential use in materials science (Hagiwara et al., 1989).
Building Blocks for Linear π-Conjugated Systems
2,5-Dimethoxythiophene serves as a building block for synthesizing unsymmetrical analogues of ethylenedioxythiophene (EDOT). These are used to create electroactive polymers with properties between poly(EDOT) and poly(3,4-ethylenedithiathiophene), useful in electronic applications (Blanchard et al., 2002).
Synthesis of 3,4-Ethylenedioxythiophene
Research shows the conversion of 3,4-dimethoxythiophene into 3,4-ethylenedioxythiophene, a compound with significant applications in the synthesis of conductive polymers (Liu Yi-liu, 2009).
Electrosynthesis Applications
2,5-Dimethoxythiophen has been used in studies involving electrosynthesis, such as the preparation of 2,5-dimethoxy-2,5-dihydrofuran. This showcases its utility in creating specific organic compounds through electrochemical methods (Horii et al., 2005).
Photoreleasable Protecting Groups
It has been proposed as a photoreleasable protecting group for carboxyylic acids. This application is crucial in the field of photochemistry, where controlled release of substances through light exposure is studied (Klan, Zabadal, & Heger, 2000).
Fluorescent Molecular Probes
This compound derivatives have been used in the synthesis of fluorescent solvatochromic dyes. These dyes are valuable in developing sensitive molecular probes for studying various biological events and processes (Diwu et al., 1997).
Polymeric Electrochromic Materials
It serves as a donor unit in the synthesis of novel polymeric electrochromic materials. These materials exhibit unique color-changing properties upon electrical stimulation, making them suitable for applications in smart windows and display technologies (Zhao et al., 2014).
Conductive and Magnetic Properties Studies
Studies on poly(3,4-dimethoxythiophene) have explored its conductive and magnetic properties, demonstrating its potential in creating advanced materials for electronic devices (Zotti, Zecchin, Schiavon, & Groenendaal, 2000).
Electropolymerization Mechanisms
Research on the electropolymerization of 3,4-dimethoxythiophene in different media has provided insights into the mechanisms of electropolymerization, which is crucial for the development of conductive polymers (Fall, Assogba, Aaron, & Dieng, 2001).
Inhibition of Steel Corrosion
Compounds derived from this compound have shown effectiveness in inhibiting corrosion in metals, particularly mild steel. This application is significant in materials science, especially in industries dealing with metal preservation and maintenance (Chafiq et al., 2020).
Mechanism of Action
Mode of Action
It’s known that many thiophene derivatives interact with biological systems in a variety of ways, often involving electrophilic substitution reactions .
Biochemical Pathways
It’s known that thiophene derivatives can undergo various reactions, including electrophilic substitution, which can potentially affect multiple biochemical pathways .
Result of Action
It’s known that thiophene derivatives can interact with various biological systems, potentially leading to a wide range of effects .
Action Environment
The action, efficacy, and stability of 2,5-Dimethoxythiophene can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and other conditions can potentially affect its activity .
Safety and Hazards
2,5-Dimethoxythiophene is classified under the GHS07 hazard class . It has hazard statements H227, H315, H319, H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P305, P338, P351, which advise rinsing with water if it comes into contact with the eyes .
Properties
IUPAC Name |
2,5-dimethoxythiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRUDKWOQNIYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207101 | |
| Record name | Thiophene, 2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58386-20-2 | |
| Record name | Thiophene, 2,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058386202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















